molecular formula C9H15NO2 B2963719 Cyclobutanecarboxylic acid, morpholide CAS No. 15911-04-3

Cyclobutanecarboxylic acid, morpholide

Cat. No.: B2963719
CAS No.: 15911-04-3
M. Wt: 169.224
InChI Key: PNAUTTGUBWLOMQ-UHFFFAOYSA-N
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Description

Cyclobutanecarboxylic acid, morpholide is a chemical compound with the formula C9H15NO2 . It is related to Cyclobutanecarboxylic acid, which is an organic compound with the formula C4H7CO2H . This compound is a colorless nonvolatile liquid .


Molecular Structure Analysis

The molecular weight of this compound is 169.2209 . The IUPAC Standard InChI is InChI=1S/C9H15NO2/c11-9(8-2-1-3-8)10-4-6-12-7-5-10/h8H,1-7H2 .

Scientific Research Applications

Polymerization and Material Science

The ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutene derivatives, including carboxylate esters and carboxamides, has been explored. Specifically, the secondary amides of 1-cyclobutenecarboxylic acid undergo polymerization, yielding translationally invariant polymers. This research highlights the potential application of cyclobutanecarboxylic acid derivatives in polymer science, emphasizing their reactivity and the resulting material properties (Song et al., 2010).

Enantioselective Synthesis

Cyclobutanecarboxylic acid derivatives have been utilized in Pd(II)-catalyzed cross-coupling reactions with arylboron reagents, facilitated by chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands. This method provides an approach to enantioselectively synthesize cyclobutanecarboxylates containing α-chiral quaternary stereocenters, indicating the significance of cyclobutanecarboxylic acid derivatives in creating stereochemically complex molecules (Xiao et al., 2014).

Medicinal Chemistry

Cyclobutanecarboxylic acid derivatives, such as cyclobutanes, are increasingly incorporated in medicinal chemistry due to their unique structural properties. These derivatives contribute to drug candidates by improving factors like metabolic stability, preventing isomerization, and inducing conformational restriction. The unique structure of the cyclobutane ring offers chemical inertness despite high strain, making these compounds valuable in drug design and development (Van der Kolk et al., 2022).

Catalysis and Organic Synthesis

Cyclobutanecarboxylic acid derivatives are involved in innovative catalytic processes. For instance, (2-bromophenyl)thioacetic acid morpholide undergoes cyclization in the presence of copper(II) chloride, leading to the formation of a complex, which is significant in organic synthesis. The formation of this complex and the subsequent synthesis steps highlight the utility of morpholide derivatives in catalysis and organic synthesis (Petrov et al., 2020).

Properties

IUPAC Name

cyclobutyl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-9(8-2-1-3-8)10-4-6-12-7-5-10/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAUTTGUBWLOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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